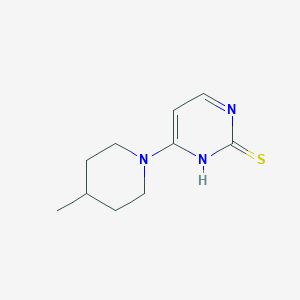

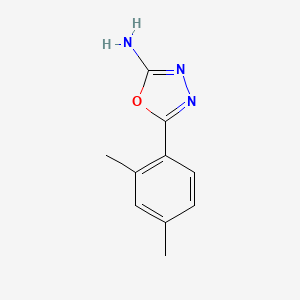

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, also known as 5-DMPO, is a synthetic organic compound belonging to the oxadiazol-2-amine family. It is a white solid that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a ligand in catalysis. This compound has also been studied for its potential biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

One study on 1,3,4-oxadiazole N-Mannich bases, including compounds similar to 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, revealed potent antimicrobial and anti-proliferative activities. The compounds showed significant inhibitory activities against pathogenic bacteria and yeast-like pathogenic fungus Candida albicans. Furthermore, some derivatives exhibited optimum anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Synthesis and Electronic Structure

Another study focused on the synthesis and electronic structure of new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives. These compounds, including those with a structure similar to the chemical of interest, demonstrated electron delocalization over several atoms of the ring, influencing their electronic and physical properties (Aydogan et al., 2002).

Anticancer Activity

Research on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, including the chemical , highlighted their synthesis and evaluation for anticancer activity. Certain analogues displayed significant activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer (Ahsan et al., 2014).

Efficient Synthesis Approaches

Novel synthesis methodologies for 1,3,4-oxadiazole derivatives were developed, offering efficient approaches for creating 2,5-disubstituted derivatives. These methods utilize (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes to synthesize fully substituted derivatives without requiring a catalyst or activation (Ramazani & Rezaei, 2010).

Material Science Applications

In materials science, 1,3,4-oxadiazole compounds, including those with functionalities similar to this compound, have been used to develop blue light-emitting polyamides and poly(amide-imide)s. These materials show promising applications in optoelectronics due to their high thermal stability, good film-forming ability, and fluorescence properties (Hamciuc et al., 2015).

Propriétés

IUPAC Name |

5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-8(7(2)5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJZHAGZHSWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602740 | |

| Record name | 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

902137-22-8 | |

| Record name | 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

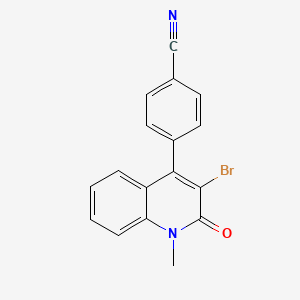

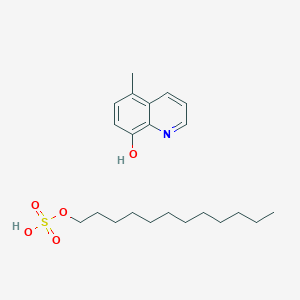

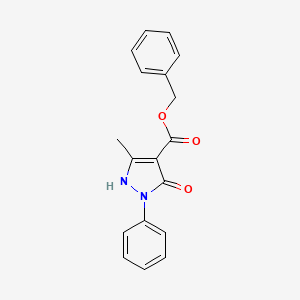

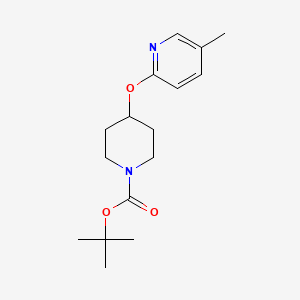

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride](/img/structure/B1629444.png)

![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)